Desmosine standard

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

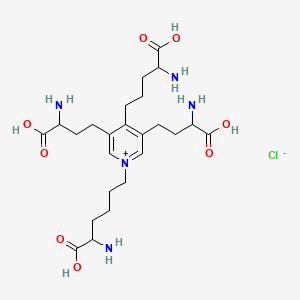

Desmosine standard is a unique amino acid derivative primarily found in elastin, a protein that provides elasticity to connective tissues such as skin, lungs, and blood vessels. It is a polyfunctional amino acid that forms cross-links in mature elastin, contributing to the elasticity and resilience of tissues. This compound is often used as a biomarker for elastin degradation in various diseases, including chronic obstructive pulmonary disease (COPD) and emphysema .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Desmosine standard can be synthesized through the oxidative deamination of lysine residues, catalyzed by lysyl oxidase. This process involves the formation of highly reactive allysine residues, which further condense to form the pyridinium nucleus characteristic of desmosine . The synthetic route typically involves the use of powdered desmosine and isodesmosine, which are then subjected to various chromatographic techniques for purification .

Industrial Production Methods

Industrial production of desmosine chloride involves the extraction and purification of elastin from animal sources, such as bovine neck ligaments. The extracted elastin is then hydrolyzed to release desmosine, which is subsequently purified using cation exchange high-performance liquid chromatography (HPLC) and other chromatographic methods .

Analyse Chemischer Reaktionen

Types of Reactions

Desmosine standard undergoes several types of chemical reactions, including:

Oxidation: The pyridinium nucleus can be oxidized to form various derivatives.

Substitution: Substitution reactions can occur at the lysine side chains, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, heptafluorobutyric acid, ammonium acetate, and trifluoroacetic acid. These reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of desmosine and isodesmosine, which can be used as biomarkers for elastin degradation .

Wissenschaftliche Forschungsanwendungen

Desmosine standard has a wide range of scientific research applications, including:

Wirkmechanismus

Desmosine standard exerts its effects by forming cross-links between elastin fibers, contributing to the elasticity and resilience of connective tissues. The molecular targets involved include lysine residues in tropoelastin, which are oxidatively deaminated by lysyl oxidase to form allysine residues. These residues then condense to form the pyridinium nucleus, resulting in the formation of desmosine and isodesmosine cross-links .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isodesmosine: An isomer of desmosine, also involved in forming cross-links in elastin.

Lysyl oxidase: An enzyme that catalyzes the formation of desmosine and isodesmosine.

Uniqueness

Desmosine standard is unique due to its specific role in forming cross-links in elastin, which is essential for the elasticity and resilience of connective tissues. Its presence in biological fluids, such as urine and plasma, serves as a biomarker for elastin degradation, making it valuable for diagnosing and monitoring diseases characterized by elastin breakdown .

Eigenschaften

CAS-Nummer |

10019-68-8 |

|---|---|

Molekularformel |

C24H40ClN5O8 |

Molekulargewicht |

562.061 |

IUPAC-Name |

2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C24H39N5O8.ClH/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37;/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H |

InChI-Schlüssel |

FUPMLZCXPJSGPV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-oxa-3,4,5,8-tetrazatricyclo[6.3.0.02,6]undeca-1(11),2,4,6-tetraene](/img/structure/B595360.png)

![5aH-Oxireno[4,5]cyclopenta[1,2-c]pyridine-5a,6-diol,octahydro-1a-methyl-,[1aR-(1a-alpha-,1b-bta-,5a-](/img/new.no-structure.jpg)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)

![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)